4-Fluoroaniline-2,3,5,6-d4

Vue d'ensemble

Description

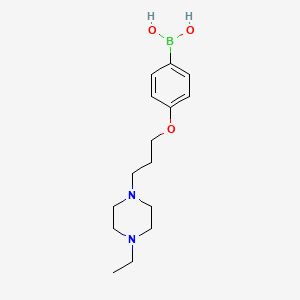

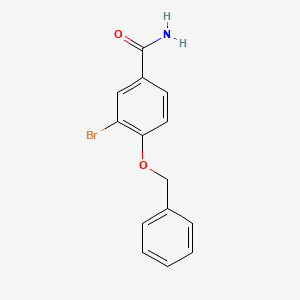

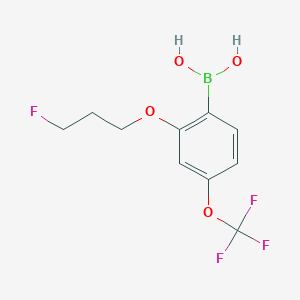

4-Fluoroaniline-2,3,5,6-d4 is an isotope labelled compound of 4-Fluoroaniline . It is a degradation product of Ezetimibe . It is used as an analytical reagent in the enzymic detection of glucose .

Molecular Structure Analysis

The molecular formula of this compound is C6H2D4FN . Its molecular weight is 115.14 .Applications De Recherche Scientifique

Recherche Métabolique

4-Fluoroaniline-2,3,5,6-d4: est utilisée dans la recherche métabolique pour étudier les voies métaboliques in vivo de manière sûre . Le marquage au deutérium permet de suivre le composé à travers divers processus biochimiques sans altérer la nature chimique des systèmes étudiés. Cette application est cruciale pour comprendre les mécanismes des maladies et développer des stratégies thérapeutiques.

Chimie Organique

En chimie organique, This compound sert de référence chimique pour l’identification, l’analyse qualitative et quantitative, et la détection . Elle est également utilisée dans les solvants RMN pour étudier la structure, le mécanisme réactionnel et la cinétique des composés, fournissant des informations sur les réactions organiques complexes.

Études Environnementales

Le composé marqué joue un rôle important dans les études environnementales. Les chercheurs peuvent l’utiliser pour suivre le devenir environnemental de composés apparentés, tels que les polluants ou les produits pharmaceutiques, et évaluer leur impact sur les écosystèmes .

Diagnostic Clinique

En tant qu’analogue marqué de la 4-Fluoroaniline, qui est un produit de dégradation du médicament Ezetimibe, This compound est utilisée dans la détection enzymatique du glucose . Cette application est essentielle pour le développement de tests diagnostiques et la surveillance des niveaux de glucose dans les milieux cliniques.

Chimie Isotopique

En chimie isotopique, This compound est utilisée pour la synthèse personnalisée un-à-un afin de répondre à des besoins structuraux spécifiques . Cela permet la création de composés marqués isotopiquement pour diverses applications de recherche et industrielles.

Réactif Analytique

This compound: est employée comme réactif analytique en raison de son marquage isotopique stable. Cette propriété en fait un outil précieux pour les chimistes analytiques dans la mesure précise des substances et dans le développement de nouvelles méthodes analytiques .

Mécanisme D'action

Target of Action

It is known that 4-fluoroaniline, a related compound, is used as a building block in medicinal chemistry , suggesting that it may interact with a variety of biological targets.

Mode of Action

As an isotope-labelled compound of 4-Fluoroaniline , it may share similar interactions with its targets

Biochemical Pathways

It’s worth noting that 4-Fluoroaniline has been used in the synthesis of various compounds, indicating its potential involvement in diverse biochemical pathways .

Pharmacokinetics

The physicochemical properties of related compounds suggest they would show good oral absorption and the ability to cross lipid barriers .

Result of Action

As an isotope-labelled compound of 4-Fluoroaniline , it may share similar effects. More research is needed to fully understand these effects.

Action Environment

It is known to be stable if stored under recommended conditions .

Analyse Biochimique

Biochemical Properties

4-Fluoroaniline-2,3,5,6-d4 plays a significant role in biochemical reactions, particularly in the enzymic detection of glucose. It interacts with enzymes such as glucose oxidase, which catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide. The presence of this compound can be detected through its interaction with these enzymes, providing valuable insights into glucose metabolism. Additionally, this compound is a degradation product of Ezetimibe, indicating its involvement in the metabolic pathways of this drug .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with glucose oxidase affects the cellular metabolism of glucose, leading to changes in energy production and storage. The compound’s impact on gene expression can be observed through its effects on the transcription and translation of genes involved in glucose metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as enzymes and proteins. It acts as an analytical reagent in the enzymic detection of glucose, where it binds to glucose oxidase and facilitates the oxidation of glucose. This binding interaction leads to the production of gluconic acid and hydrogen peroxide, which can be measured to determine glucose levels. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, affecting the overall biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for accurate and consistent biochemical analyses. Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolic pathways. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Studies have shown that there is a threshold effect, where the compound’s impact becomes significant only above a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to glucose metabolism. It interacts with enzymes such as glucose oxidase, facilitating the oxidation of glucose to gluconic acid and hydrogen peroxide. This interaction provides valuable insights into the metabolic flux and levels of metabolites involved in glucose metabolism. Additionally, this compound is a degradation product of Ezetimibe, indicating its involvement in the metabolic pathways of this drug .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can affect its activity and function in biochemical reactions. Studies have shown that this compound can be effectively transported and distributed within cells, allowing for accurate biochemical analyses .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes and proteins, influencing the overall biochemical reactions. Studies have shown that this compound can be localized to specific subcellular compartments, providing valuable insights into its role in biochemical processes .

Propriétés

IUPAC Name |

N,N,2,3-tetradeuterio-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,3D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZCOLNOCZKSDF-CWYMZFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=CC=C1N([2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)

![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)

![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)

![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d] imidazol-2(3H)-one HCl](/img/structure/B1447117.png)